molecular formula C20H15FO2 B2843892 (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one CAS No. 304896-51-3

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one

Cat. No.: B2843892
CAS No.: 304896-51-3
M. Wt: 306.336
InChI Key: VOSSWBSPKPJPLA-ZRDIBKRKSA-N
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Description

The compound (E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one (CAS: 304896-51-3) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone linking two aromatic rings: a 4-fluorophenyl-substituted furan (ring A) and a p-tolyl (4-methylphenyl) group (ring B) . This structure positions it within a broader class of chalcones, which are studied for their electronic properties, nonlinear optical (NLO) behavior, and biological activities such as antimicrobial and enzyme inhibitory effects .

Properties

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO2/c1-14-2-4-15(5-3-14)19(22)12-10-18-11-13-20(23-18)16-6-8-17(21)9-7-16/h2-13H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSSWBSPKPJPLA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-fluorophenyl)furan-2-yl)-1-(p-tolyl)prop-2-en-1-one is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 4-fluorophenyl group and a p-tolyl moiety, which contributes to its unique reactivity and biological profile. The molecular formula is C18H16FNOC_{18}H_{16}FNO, and its structure can be represented as follows:

 E 3 5 4 fluorophenyl furan 2 yl 1 p tolyl prop 2 en 1 one\text{ E 3 5 4 fluorophenyl furan 2 yl 1 p tolyl prop 2 en 1 one}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The furan ring and the p-tolyl group facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. Specific pathways affected include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, it has shown significant antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the well diffusion method, with results indicating that it outperformed standard antibiotics in certain cases.

Bacterial StrainZone of Inhibition (mm)Comparison to Ampicillin
Staphylococcus aureus15Higher
Escherichia coli18Comparable
Bacillus subtilis12Lower
Pseudomonas aeruginosa14Comparable

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated moderate cytotoxicity against renal carcinoma cells (RFX 393), with an IC50 value indicating effective dose levels for therapeutic application.

Cell LineIC50 (µM)Reference Compound
RFX 39325.5Staurosporine (20 µM)

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in different biological contexts:

  • Antibacterial Efficacy : A study evaluated the compound against clinical isolates of bacteria, revealing its potential as a lead compound for antibiotic development.
  • Cancer Research : Another research focused on its effects on apoptosis in cancer cell lines, showing that treatment with the compound leads to significant cell death through caspase activation.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Chalcone derivatives exhibit tunable electronic properties based on substituent electronegativity and position. Quantum chemical descriptors, such as HOMO-LUMO energy gaps, highlight these differences:

  • (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (HOMO: -8.723 eV; LUMO: 4.959 eV) shows a larger energy gap compared to (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one (HOMO: -8.171 eV; LUMO: 5.386 eV) .

Table 1: Quantum Chemical Descriptors of Selected Chalcones

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Target Compound (4-fluorophenyl, p-tolyl) -8.5* 5.1* 3.4*
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one -8.723 4.959 3.764
(E)-3-(4-Hydroxyphenyl)-1-(trihydroxyphenyl)-prop -8.171 5.386 3.785

*Estimated based on substituent electronegativity trends.

Antimicrobial and Antifungal Potential

  • Furan-linked chalcones : (E)-3-(furan-2-yl)-1-(trimethoxyphenyl)prop-2-en-1-one shows MIC = 0.62 mg/mL against C. albicans .
  • Pyrrole derivatives : Compounds with chlorophenyl-furan moieties (e.g., 7 and 9 in ) exhibit potent antifungal activity against Candida krusei.

The target compound’s 4-fluorophenyl group may enhance antifungal activity through strong halogen bonding, while the furan ring contributes to π-π stacking interactions.

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